5-Fluoro-2-methoxypyridine-3-boronic acid
CAS No.: 957120-32-0
Cat. No.: VC2634645
Molecular Formula: C6H7BFNO3
Molecular Weight: 170.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 957120-32-0 |
|---|---|
| Molecular Formula | C6H7BFNO3 |
| Molecular Weight | 170.94 g/mol |
| IUPAC Name | (5-fluoro-2-methoxypyridin-3-yl)boronic acid |
| Standard InChI | InChI=1S/C6H7BFNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3,10-11H,1H3 |
| Standard InChI Key | ASPZNHZSIQDSTM-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CN=C1OC)F)(O)O |
| Canonical SMILES | B(C1=CC(=CN=C1OC)F)(O)O |
Introduction
Chemical Identity and Physical Properties
5-Fluoro-2-methoxypyridine-3-boronic acid is classified as an organoboron compound, specifically a heterocyclic boronic acid. The compound's basic structure consists of a pyridine ring with three key functional groups that determine its chemical behavior and applications.
Basic Identification Data
The compound can be identified by several parameters that distinguish it from other boronic acid derivatives:
| Property | Value |
|---|---|
| Molecular formula | C6H7BFNO3 |
| Average mass | 170.936 Da |
| Monoisotopic mass | 171.050302 Da |
| CAS Registry Number | 957120-32-0 |
| ChemSpider ID | 21469253 |
These identification parameters provide unambiguous reference points for researchers working with this compound .
Nomenclature and Alternative Names
Due to the complexity of chemical nomenclature systems, this compound is referred to by various names in the scientific literature:
| Alternative Names | Nomenclature System |
|---|---|
| (5-Fluor-2-methoxy-3-pyridinyl)borsäure | German ACD/IUPAC Name |
| (5-Fluoro-2-methoxy-3-pyridinyl)boronic acid | ACD/IUPAC Name |
| 5-fluoro-2-methoxypyridin-3-ylboronic acid | Alternative name |
| Acide (5-fluoro-2-méthoxy-3-pyridinyl)boronique | French ACD/IUPAC Name |
| Boronic acid, B-(5-fluoro-2-methoxy-3-pyridinyl)- | ACD/Index Name |
| 3-Borono-5-fluoro-2-methoxypyridine | Alternative name |
This diversity of names reflects both linguistic variations and different chemical naming conventions across the global scientific community .
Structural Features and Chemical Properties
The structure of 5-Fluoro-2-methoxypyridine-3-boronic acid incorporates several key functional groups that influence its chemical behavior and reactivity patterns.
Structural Analysis
The compound's structure features:
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A pyridine heterocyclic core with nitrogen at position 1
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A fluorine substituent at position 5, which affects the electronic distribution and reactivity
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A methoxy group (-OCH3) at position 2, which provides electron-donating effects
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A boronic acid group [-B(OH)2] at position 3, which serves as the key reactive center for many transformations
This combination of substituents creates a unique electronic environment that influences the compound's reactivity profile, particularly in cross-coupling reactions.
Physical Properties
While detailed physical property data is limited in the available literature, some properties can be inferred from related compounds:
| Property | Description |
|---|---|
| Physical appearance | Typically a white to off-white solid |
| Solubility | Moderately soluble in polar organic solvents (DMSO, alcohols); limited water solubility |
| Stability | Susceptible to degradation under humid conditions; potential for dehydration to form boroxines |
| Storage recommendations | Cool, dry conditions; protection from moisture |
The presence of the boronic acid group impacts the compound's handling requirements, as boronic acids generally show sensitivity to moisture and can undergo condensation reactions.
Chemical Reactions
5-Fluoro-2-methoxypyridine-3-boronic acid participates in various chemical transformations, with cross-coupling reactions being particularly significant.
Suzuki-Miyaura Cross-Coupling
The most important application of this compound is in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds. The reaction typically proceeds as follows:
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Oxidative addition of the aryl halide to a Pd(0) catalyst
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Transmetalation involving the boronic acid
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Reductive elimination to form the coupled product
Typical reaction conditions include:
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2, or other Pd complexes |
| Base | K2CO3, K3PO4, or Cs2CO3 |
| Solvent | THF, dioxane, DMF, or mixed aqueous systems |
| Temperature | 60-100°C |
| Reaction time | 2-24 hours |
The boronic acid functionality makes this compound particularly valuable in pharmaceutical synthesis, where formation of biaryl systems is often required.
Other Transformations
In addition to Suzuki coupling, the compound can undergo several other transformations:
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Oxidation of the boronic acid group to form hydroxylated products
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Chan-Lam coupling with amines, phenols, or other nucleophiles
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Conversion to trifluoroborate salts for improved stability
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Nucleophilic aromatic substitution reactions involving the fluorine atom
These diverse reactivity patterns highlight the versatility of this compound in synthetic chemistry.
Related Compounds and Derivatives
Pinacol Ester Derivative
A closely related compound is 5-Fluoro-2-methoxypyridine-3-boronic acid pinacol ester (CAS: 1083168-95-9), which serves as a more stable alternative in many synthetic applications.
| Property | 5-Fluoro-2-methoxypyridine-3-boronic acid | 5-Fluoro-2-methoxypyridine-3-boronic acid pinacol ester |
|---|---|---|
| Molecular formula | C6H7BFNO3 | C12H17BFNO3 |
| Molecular weight | 170.936 Da | 253.08 Da |
| Boiling point | Not reported | 331.6±42.0 °C (Predicted) |
| Density | Not reported | 1.12±0.1 g/cm3 (Predicted) |
| Storage conditions | Cool, dry place | 2-8°C |
| pKa | Not reported | 0.97±0.22 (Predicted) |
The pinacol ester offers improved stability and solubility in organic solvents, making it preferable in certain synthetic contexts. It serves as a protected form of the boronic acid that can be used directly in many coupling reactions .
Structural Analogs
Several structural analogs of 5-Fluoro-2-methoxypyridine-3-boronic acid exist, with variations in substituent patterns:
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Positional isomers (boronic acid group at different positions)
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Substitution variants (different halogens in place of fluorine)
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Functional group modifications (different alkoxy groups)
These analogs display varying reactivity patterns and applications in synthetic chemistry.
Applications in Research and Industry
Pharmaceutical Synthesis
5-Fluoro-2-methoxypyridine-3-boronic acid finds significant applications in pharmaceutical synthesis due to several factors:
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The pyridine ring is a privileged structure in medicinal chemistry
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The fluorine substituent can enhance metabolic stability and binding affinity
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The methoxy group provides opportunities for hydrogen bonding interactions
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The boronic acid group enables diverse functionalization through coupling reactions
These features make the compound valuable for constructing more complex drug candidates, particularly those containing substituted pyridine scaffolds.
Materials Science Applications
Beyond pharmaceutical applications, the compound may serve in the synthesis of materials with specialized properties:
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Organic electronic materials
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Fluorescent sensors and probes
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Specialized polymers incorporating pyridine subunits
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Coordination compounds with unique structural features
The ability to form carbon-carbon bonds through Suzuki coupling enables the integration of the pyridine unit into larger molecular architectures.
Spectroscopic Properties
Spectroscopic data provides important information for characterization and purity assessment of 5-Fluoro-2-methoxypyridine-3-boronic acid.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for structure confirmation:
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1H NMR would typically show:
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Methoxy protons as a singlet (approximately 3.8-4.0 ppm)
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Aromatic protons from the pyridine ring (7.0-8.5 ppm range)
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Boronic acid protons as a broad signal (variable position)
-
-
13C NMR would display signals for:
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Methoxy carbon (approximately 55-60 ppm)
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Aromatic carbons of the pyridine ring (110-165 ppm)
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Carbon bearing the boronic acid group (typically broadened due to coupling with boron)
-
-
19F NMR would show a signal for the fluorine substituent.
-
11B NMR would confirm the presence of the boronic acid functionality.
These spectroscopic features provide definitive structural confirmation and help assess compound purity.
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